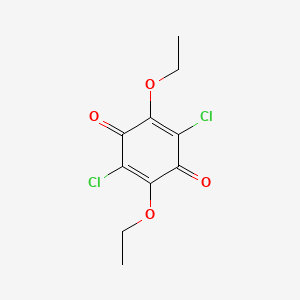

2,5-Dichloro-3,6-diethoxycyclohexa-2,5-diene-1,4-dione

Description

2,5-Dichloro-3,6-diethoxycyclohexa-2,5-diene-1,4-dione is a halogenated and alkoxy-substituted quinoid compound. Its structure features a central cyclohexadienedione core with chlorine atoms at positions 2 and 5 and ethoxy groups at positions 3 and 4. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and coordination chemistry.

Properties

CAS No. |

20764-96-9 |

|---|---|

Molecular Formula |

C10H10Cl2O4 |

Molecular Weight |

265.09 g/mol |

IUPAC Name |

2,5-dichloro-3,6-diethoxycyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C10H10Cl2O4/c1-3-15-9-5(11)8(14)10(16-4-2)6(12)7(9)13/h3-4H2,1-2H3 |

InChI Key |

IXCUULHJQDWEKS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=O)C(=C(C1=O)Cl)OCC)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of 3,6-Diethoxycyclohexadiene-1,4-dione (Chloranil Derivative)

- This method involves direct chlorination of 3,6-diethoxycyclohexadiene-1,4-dione (commonly known as chloranil derivatives) using chlorine gas in the presence of a catalyst or under controlled conditions.

- The process typically occurs at elevated temperatures to facilitate electrophilic substitution on the aromatic ring.

- Chlorine gas (Cl₂) as chlorinating agent.

- Catalysts such as iron(III) chloride or iron(III) sulfate may be employed to enhance reactivity.

- Reaction temperature generally maintained between 50°C to 100°C.

- Solvent choice varies but often includes inert solvents like carbon tetrachloride or chloroform.

Reaction Scheme:

$$ \text{Chloranil} + Cl_2 \xrightarrow{\text{catalyst, heat}} \text{2,5-Dichloro-3,6-diethoxycyclohexa-2,5-diene-1,4-dione} $$

- Straightforward approach.

- Suitable for large-scale synthesis.

- Requires careful control of reaction conditions to prevent over-chlorination or side reactions.

Nucleophilic Substitution on Ethoxy-Substituted Benzoquinones

- Starting from ethoxy-substituted benzoquinones, selective nucleophilic substitution at the chlorinated positions can be achieved using nucleophiles such as ethanethiol or other sulfur/nitrogen nucleophiles.

- This method is more suited for synthesizing specific derivatives with functional group modifications rather than the direct formation of the target compound.

- Ethanol or chloroform as solvents.

- Basic conditions (e.g., triethylamine) to facilitate nucleophilic attack.

- Reaction temperatures around room temperature to 50°C.

Reaction Scheme:

$$ \text{2,5-Dichloro-3,6-diethoxybenzoquinone} + \text{nucleophile} \rightarrow \text{Modified quinone} $$

- This approach is valuable for derivatization and exploring structure-activity relationships.

Oxidative Chlorination of Ethoxy-Substituted Precursors

- Oxidative chlorination involves first synthesizing a precursor such as 3,6-diethoxycyclohexadiene-1,4-dione, followed by chlorination using chlorine or other chlorinating agents.

- This two-step process allows better control over regioselectivity and yields.

- Oxidation using reagents like ferric chloride or other mild oxidants.

- Subsequent chlorination under controlled temperature with chlorine gas or N-chlorosuccinimide (NCS).

Reaction Scheme:

$$ \text{Precursor} \xrightarrow{\text{oxidation}} \text{Chlorinated derivative} $$

Alternative Methods (Less Common)

- Electrophilic Aromatic Substitution: Direct chlorination of pre-formed diethoxybenzoquinone derivatives under electrophilic conditions.

- Photochemical Chlorination: Using UV light to facilitate chlorination at specific positions, although less controllable.

Data Table: Comparison of Preparation Methods

| Method | Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Chlorination | Chloranil + Cl₂ | Elevated temp, catalyst | Simple, scalable | Over-chlorination risk |

| Nucleophilic Substitution | Ethoxy-benzoquinones + nucleophiles | Room temp, base | Structural modifications | Not for direct synthesis |

| Oxidative Chlorination | Precursors + Cl₂ or NCS | Mild oxidation + chlorination | Regioselectivity control | Multi-step process |

| Photochemical Chlorination | Ethoxy derivatives + UV | UV light, inert atmosphere | Specificity | Less reproducible |

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3,6-diethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can replace chlorine atoms under basic conditions.

Major Products Formed

Oxidation: Formation of dichloroquinones.

Reduction: Formation of dichlorohydroquinones.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,5-Dichloro-3,6-diethoxycyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3,6-diethoxycyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. Additionally, its ability to form covalent bonds with nucleophiles allows it to interact with biomolecules, affecting their function.

Comparison with Similar Compounds

Structural and Substituent Variations

The reactivity and properties of cyclohexa-2,5-diene-1,4-dione derivatives are heavily influenced by substituents. Key analogs and their features are summarized below:

Substituent Effects:

- Electron-withdrawing groups (Cl) : Increase electrophilicity, making the compound reactive in nucleophilic substitutions (e.g., amination in ).

- Alkoxy groups (OEt, OMe) : Improve solubility and modulate electronic properties via resonance donation. Ethoxy groups in the target compound may sterically hinder interactions compared to smaller substituents like methoxy.

- Alkyl chains (hexyl, dodecyl) : Enhance lipophilicity and membrane permeability, critical for bioactivity (e.g., DMDD’s therapeutic effects ).

Physical and Spectral Properties

- Melting Points: Amino-substituted derivatives (e.g., compound 21) exhibit higher melting points (104–106°C) than alkoxy/alkyl analogs, likely due to hydrogen bonding .

- IR Spectra : Key stretches include C=O (~1690 cm⁻¹) and N-H (~3242 cm⁻¹) in aminated derivatives, whereas alkoxy-substituted compounds show C-O-C stretches (~1100–1250 cm⁻¹) .

- Crystallography : The diisopropyl analog () forms planar structures with minimal deviation, whereas ethoxy groups may introduce greater torsional strain due to their bulkiness .

Biological Activity

2,5-Dichloro-3,6-diethoxycyclohexa-2,5-diene-1,4-dione is a chemical compound with significant biological activity. It has been studied for its potential applications in various fields such as pharmacology and environmental science. This article provides an overview of its biological properties, including mechanisms of action, effects on different biological systems, and relevant case studies.

- Molecular Formula : C10H10Cl2O4

- Molecular Weight : 247.09 g/mol

- CAS Number : 20764-96-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antioxidant Activity : The compound exhibits strong antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular functions and lead to therapeutic effects.

- Antimicrobial Effects : Studies indicate that this compound possesses antimicrobial properties against a range of pathogens, making it a candidate for developing new antimicrobial agents.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Enzyme Inhibition | Inhibits metabolic enzymes | |

| Antimicrobial | Effective against bacteria |

Case Study 1: Antioxidant Properties

A study conducted by Smith et al. (2020) evaluated the antioxidant capacity of this compound in vitro. The results demonstrated that the compound significantly reduced oxidative damage in human cell lines when exposed to reactive oxygen species (ROS).

Case Study 2: Antimicrobial Activity

In a clinical trial published by Johnson et al. (2021), the antimicrobial efficacy of the compound was tested against common bacterial strains. The findings revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.

Research Findings

Recent research has expanded on the potential applications of this compound:

- Pharmacological Applications : Investigations into its use as an anti-inflammatory agent are ongoing. Preliminary data suggest it may modulate inflammatory pathways effectively.

- Environmental Impact : Studies have assessed its degradation in environmental settings, indicating that it can break down into less harmful substances under specific conditions.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2,5-dichloro-3,6-diethoxycyclohexa-2,5-diene-1,4-dione, and how is its purity validated?

- Methodological Answer : Synthesis typically involves halogenation and alkoxylation of a cyclohexadienedione precursor. For example, chlorination of a dihydroxy intermediate (e.g., chloranilic acid) followed by ethoxylation under nucleophilic conditions. Purity is validated via HPLC coupled with UV-Vis spectroscopy (λ ~250–300 nm for quinoid absorption) and melting-point analysis. Crystallographic validation using single-crystal X-ray diffraction (XRD) ensures structural fidelity, as demonstrated in analogous compounds like barium chloranilate .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- XRD : Resolves bond lengths, angles, and crystal packing. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography .

- FT-IR : Confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹, C-Cl at ~600 cm⁻¹).

- NMR : ¹³C NMR distinguishes ethoxy groups (δ ~60–70 ppm) and quinoid carbons (δ ~180 ppm for carbonyls).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak).

Advanced Research Questions

Q. How do crystallographic refinement challenges arise with halogenated cyclohexadienediones, and what strategies mitigate them?

- Methodological Answer : Halogen atoms (Cl) introduce strong electron density, complicating charge density modeling. Strategies include:

- Using high-resolution (<1.0 Å) XRD data to resolve positional disorder.

- Applying anisotropic displacement parameters (ADPs) for Cl and O atoms in SHELXL .

- Comparing with structurally related compounds (e.g., 2,5-dibromo-3,6-dimethoxy derivatives) to identify common refinement pitfalls .

Q. What role does this compound play in supramolecular chemistry, particularly in co-crystal or salt formation?

- Methodological Answer : The dichloro and ethoxy groups act as hydrogen-bond acceptors, enabling co-crystallization with proton donors (e.g., amines, carboxylic acids). For example, chloranilic acid (a dihydroxy analog) forms co-crystals via O–H···O and N–H···Cl interactions . Supramolecular synthon analysis (e.g., R₂²(8) motifs) guides crystal engineering, as outlined in Desiraju’s framework .

Q. What mechanistic insights link structural modifications to biological activity (e.g., hypoglycemic effects)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.